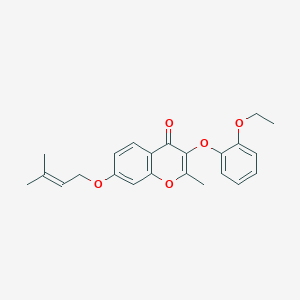

3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYROMLYKPDXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

Introduction of the Ethoxyphenoxy Group: This can be achieved through an etherification reaction using 2-ethoxyphenol and an appropriate leaving group.

Alkylation with 3-Methylbut-2-en-1-yl Group: This step involves the alkylation of the chromen-4-one core with 3-methylbut-2-en-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one core to chromanol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its anticancer activity and potential therapeutic applications.

Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It modulates the NF-kB/MAPK pathway, reducing the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key substituent variations at positions 3, 7, and 2 define differences in physicochemical and biological properties:

Substituent Impact:

- 4-Methoxyphenoxy (): Offers similar electron donation but less steric hindrance than 2-ethoxyphenoxy.

- Position 7: Prenyl ethers (target, ): Improve lipophilicity, favoring interactions with hydrophobic biological targets (e.g., enzymes or membranes) .

Biological Activity

The compound 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic derivative of flavonoids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 318.34 g/mol

- IUPAC Name : 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

This compound features a chromenone backbone, which is characteristic of many bioactive flavonoids. The presence of the ethoxy and allyl groups contributes to its potential biological activities.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant activity of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound exhibited significant scavenging activity against free radicals, indicating its potential as a natural antioxidant .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. In vitro studies showed that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 500 μg/mL for S. aureus and 750 μg/mL for E. coli .

Antitumor Activity

The antitumor potential of the compound was assessed in various cancer cell lines using the MTT assay. Results indicated that it significantly inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 20 µM and 25 µM, respectively .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity using DPPH assay.

- Methodology : The compound was tested at various concentrations (10, 50, 100 µg/mL).

- Results : At 100 µg/mL, the compound showed an inhibition percentage of 85%, comparable to standard antioxidants like ascorbic acid.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial effects against pathogenic bacteria.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition were recorded, with S. aureus showing a zone diameter of 15 mm at 500 µg/disc.

Table 1: Antioxidant Activity Assay Results

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 60 | 65 |

| 100 | 85 | 90 |

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 500 | 15 |

| Escherichia coli | 750 | 12 |

Table 3: Antitumor Activity IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one, and what methodological considerations are critical?

- Answer: The synthesis typically involves multi-step reactions:

- Step 1: Alkylation of the chromenone core with 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Step 2: Etherification at the 3-position using 2-ethoxyphenol via nucleophilic aromatic substitution, requiring anhydrous conditions and reflux in acetonitrile .

- Key considerations: Reaction time optimization (8–12 hours), solvent polarity effects on yield, and purification via column chromatography (silica gel, hexane/EtOAc gradients). Analytical validation (TLC, HPLC) ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer:

- 1H/13C NMR: Assigns substituent positions (e.g., ethoxyphenoxy vs. methylbutenyl groups). For example, δ 1.74 ppm (s, 3H) corresponds to methyl groups on the prenyl chain .

- X-ray crystallography: Resolves π-π stacking interactions (e.g., aromatic ring distances ~3.5 Å) and crystallographic disorder, as seen in triclinic systems (space group P1) .

- HRMS: Confirms molecular formula (e.g., [M-H]⁻ at m/z 335.1283) .

Q. What biological activities are associated with structurally similar chromen-4-one derivatives?

- Answer: Analogous compounds exhibit:

- Antioxidant activity: Scavenging of ROS via phenolic hydroxyl groups (e.g., 7-methoxy derivatives in jackfruit flavonoids) .

- Anticancer potential: Inhibition of kinase pathways (e.g., EGFR or CDK2) through chromenone core interactions .

- Anti-inflammatory effects: Modulation of COX-2 expression in prenylated coumarin derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 3-(2-ethoxyphenoxy) substituent under competing reaction conditions?

- Answer: Key factors include:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Acetonitrile balances reactivity and stability .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .

- Temperature control: Maintaining 60–70°C minimizes thermal degradation of the prenyl group .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence bioactivity and stability?

- Answer:

- Methodological insight: Use QSAR models to predict substituent effects on IC₅₀ values .

Q. What strategies resolve crystallographic disorder in X-ray structures of chromenone derivatives?

- Answer:

- Data collection: High-resolution datasets (θ > 25°) and multi-scan corrections (e.g., SADABS) reduce noise .

- Refinement: Partial occupancy modeling for disordered groups (e.g., methylbutenyl chains) and restraints on bond lengths/angles .

- Validation: R₁ < 0.05 and wR₂ < 0.15 ensure reliability; PLATON checks for missed symmetry .

Q. How can in silico methods predict interactions between this compound and biological targets (e.g., enzymes)?

- Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to α-glucosidase (PDB: 2ZE0). Prenyl groups may occupy hydrophobic pockets .

- MD simulations: Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .

- Free energy calculations: MM-PBSA/GBSA quantify binding affinities (ΔG ~-8 kcal/mol for strong inhibitors) .

Data Contradiction Analysis

Q. Discrepancies in reported antioxidant activities of chromenone derivatives: How to validate claims?

- Answer:

- Assay variability: DPPH vs. ORAC assays may prioritize different mechanisms (single-electron transfer vs. H-atom transfer) .

- Standardization: Normalize data to Trolox equivalents and control for solvent effects (e.g., DMSO interference in UV-Vis) .

- In-cell validation: Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in relevant cell lines (e.g., HepG2) .

Methodological Recommendations

- Synthetic protocols: Prioritize anhydrous conditions for etherification steps to avoid hydrolysis .

- Analytical workflows: Combine LC-MS (ESI⁺ mode) with preparative HPLC for impurity profiling .

- Biological assays: Include positive controls (e.g., quercetin for antioxidant studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.